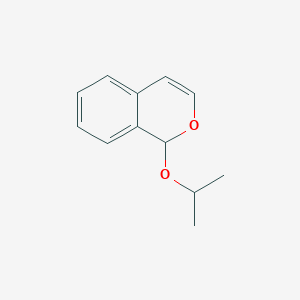![molecular formula C8H12S8 B12535546 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane CAS No. 832109-63-4](/img/structure/B12535546.png)
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane is a chemical compound with the molecular formula C8H12S8. It is known for its unique structure, which includes multiple sulfur atoms, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane typically involves the coupling of thiiranes with disulfides. One common method includes the reaction of thiiran-2-yl disulfides with 1,4-dithiane under mild conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in tetrahydrofuran (THF), which facilitates the formation of the desired trisulfide compound .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of disulfide bonds, forming thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to oxidation
Wirkmechanismus
The mechanism of action of 2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane: This compound has a similar structure but differs in the position of the sulfur atoms.
2,5-Bis[(2-methyl-2-octanyl)disulfanyl]-1,3,4-thiadiazole: Another sulfur-rich compound with different applications and properties.
Eigenschaften
CAS-Nummer |
832109-63-4 |
|---|---|
Molekularformel |
C8H12S8 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
2,5-bis(thiiran-2-yldisulfanyl)-1,4-dithiane |
InChI |
InChI=1S/C8H12S8/c1-5(9-1)13-15-7-3-12-8(4-11-7)16-14-6-2-10-6/h5-8H,1-4H2 |
InChI-Schlüssel |
IGJGDMPHPKJARO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)SSC2CSC(CS2)SSC3CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
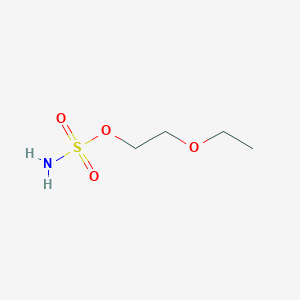
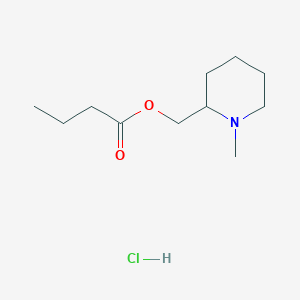
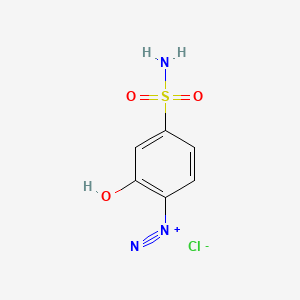
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
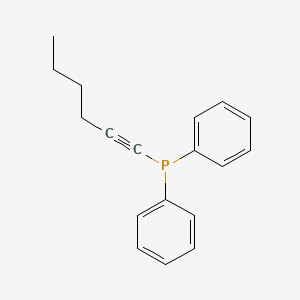
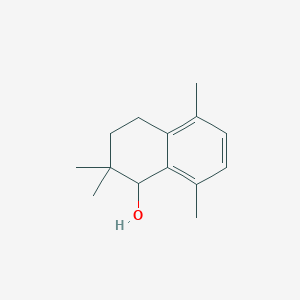
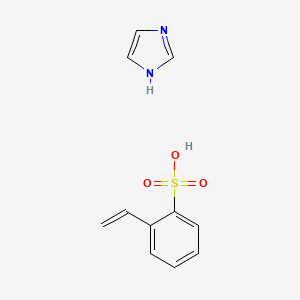
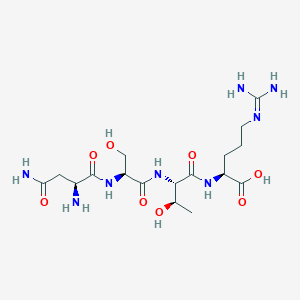
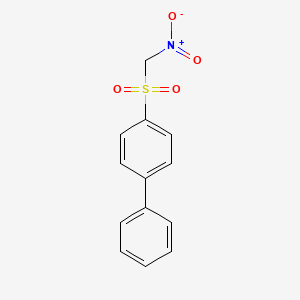
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
